BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2,3,6-Trimethylphenol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,6-Trimethylphenol

Cat. No.: B1330405

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
trimethylphenol, an important intermediate in the synthesis of Vitamin E and other valuable
organic molecules. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with standardized experimental
protocols for data acquisition. This information is crucial for the identification, characterization,
and quality control of 2,3,6-trimethylphenol in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 2,3,6-trimethylphenol is summarized in the following tables,
providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy

The *H NMR spectrum of 2,3,6-trimethylphenol exhibits distinct signals for the aromatic
protons, the three methyl groups, and the hydroxyl proton. The chemical shifts are influenced
by the electron-donating effects of the methyl and hydroxyl groups.
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Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)
Aromatic H (H-4) 6.8-7.0 Doublet 1H
Aromatic H (H-5) 6.6-6.8 Doublet 1H
Hydroxyl (OH) 45-55 Singlet (broad) 1H
6-CHs 22-24 Singlet 3H
2-CHs 21-23 Singlet 3H
3-CHs 20-2.2 Singlet 3H

Note: Predicted chemical shifts are based on typical values for substituted phenols in a non-
polar deuterated solvent like CDCls. Actual values may vary depending on experimental
conditions.

13C NMR Spectroscopy

The 13C NMR spectrum of 2,3,6-trimethylphenol shows nine distinct signals, corresponding to
the nine carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 (C-OH) 150 - 155

C-3 135- 140

C-6 128 - 132

C-2 125-129

C-14 123 - 127

C-5 118 - 122

6-CHs 19-22

2-CHs 15-18

3-CHs 11-14
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Note: Predicted chemical shifts are based on typical values for substituted phenols.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3,6-trimethylphenol displays characteristic absorption bands

corresponding to its functional groups.

Vibrational Mode

Frequency (cm~1)

Intensity

O-H stretch (hydrogen-

bonded) 3200 - 3600 Strong, Broad
C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C stretch (aromatic) 1500 - 1600 Medium-Strong
C-O stretch (phenol) 1200 - 1260 Strong

C-H bend (out-of-plane) 750 - 900 Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2,3,6-trimethylphenol results in a characteristic

fragmentation pattern. The molecular ion peak is observed at m/z 136.[1][2]

m/z Relative Intensity Assignment

136 High [M]* (Molecular lon)
121 Very High (Base Peak) [M-CHs]*

91 Medium [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2,3,6-

trimethylphenol.
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NMR Spectroscopy

Sample Preparation:
e Weigh 10-20 mg of high-purity 2,3,6-trimethylphenol.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
chloroform-d, CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm) if not
already present in the solvent.

Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:

o Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

13C NMR Acquisition Parameters:

Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled pulse sequence

Number of Scans: 1024 or more to achieve adequate signal-to-noise

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2,3,6-trimethylphenol onto the center of the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Spectral Range: 4000 - 400 cm~1

Resolution: 4 cm—!

Number of Scans: 16

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of 2,3,6-trimethylphenol (e.g., 1 mg/mL) in a volatile solvent such
as dichloromethane or ethyl acetate.

Instrumentation and Conditions:

e Gas Chromatograph:

[¢]

Injector: Split/splitless inlet at 250°C.

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness).

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

o

[e]

Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at
10°C/min.
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e Mass Spectrometer:

lonization Mode: Electron lonization (El) at 70 eV.

(¢]

[¢]

Mass Range: m/z 40-400.

o Source Temperature: 230°C.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of 2,3,6-trimethylphenol.
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General Spectroscopic Analysis Workflow for 2,3,6-Trimethylphenol
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1330405?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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